Cas no 936-16-3 (2,3-dihydro-1,2-benzothiazole 1,1-dioxide)

2,3-dihydro-1,2-benzothiazole 1,1-dioxide structure
936-16-3 structure
Nome do Produto:2,3-dihydro-1,2-benzothiazole 1,1-dioxide
N.o CAS:936-16-3
MF:C7H7NO2S
MW:169.200980424881
MDL:MFCD03426201
CID:806499
PubChem ID:13638

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Propriedades químicas e físicas

Nomes e Identificadores

    • 1,2-Benzisothiazole,2,3-dihydro-, 1,1-dioxide
    • 2,3-DIHYDRO-1,1-DIOXO-1,2-BENZISOTHIAZOLE
    • 2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide
    • 2,3-dihydro-1,2-benzothiazole 1,1-dioxide
    • 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
    • 1,2-Benzoisothiazoline 1,1-dioxide
    • 1,2-Bitdo
    • 2,3-DIAMIDOXIMONAPHTHALENE
    • 2,3-dihydro-1,2-benzisothiazole
    • 2,3-dihydro-1,2-benzisothiazole-1,1-dioxide
    • 2,3-dihydro-benz[d]isothiazole-1,1-dioxide
    • 1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
    • ZLO53QJF59
    • 1,2-benzisothiazoline 1,1-dioxide
    • Benzylsultame
    • NSC362815
    • GVYVHZKTSVDMNT-UHFFFAOYSA-N
    • AK162349
    • ST24038548
    • 2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide
    • 2,3-di
    • 1,2-Benzisothiazoline, 1,1-dioxide (7CI, 8CI)
    • 2,3-Dihydro-1λ6,2-benzothiazole-1,1-dione
    • 2,3-Dihydrobenz[d]isothiazole 1,1-dioxide
    • 2,3-Dihydrobenzoisothiazole 1,1-dioxide
    • Benz[d]isothiazoline 1,1-dioxide
    • Benzylsultam
    • NSC 362815
    • AKOS006276699
    • CHEMBL81566
    • 2,3-DIHYDROBENZ(D)ISOTHIAZOLE 1,1-DIOXIDE
    • MFCD03426201
    • Q27295703
    • BENZ(D)ISOTHIAZOLINE 1,1-DIOXIDE
    • NSC-362815
    • EN300-312734
    • CS-W005895
    • SCHEMBL61176
    • XH1316
    • Z1198162686
    • F1905-7319
    • DTXSID80239477
    • 2,3-DIHYDRO-1??,2-BENZOTHIAZOLE-1,1-DIONE
    • AB92834
    • 2,3-Dihydrobenzo[d]isothiazole1,1-dioxide
    • UNII-ZLO53QJF59
    • 936-16-3
    • DS-7771
    • 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
    • MDL: MFCD03426201
    • Inchi: 1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2
    • Chave InChI: GVYVHZKTSVDMNT-UHFFFAOYSA-N
    • SMILES: O=S1(C2C(=CC=CC=2)CN1)=O

Propriedades Computadas

  • Massa Exacta: 169.02000
  • Massa monoisotópica: 169.019749
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 242
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.5
  • Superfície polar topológica: 54.6

Propriedades Experimentais

  • Densidade: 1.396
  • Ponto de ebulição: 325.8°C at 760 mmHg
  • Ponto de Flash: 150.9°C
  • Índice de Refracção: 1.606
  • PSA: 54.55000
  • LogP: 1.88810

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Informações de segurança

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Dados aduaneiros

  • CÓDIGO SH:2934991000
  • Dados aduaneiros:

    China Customs Code:

    2934991000

    Overview:

    2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM112481-250mg
1,2-Benzisothiazole, 2,3-dihydro-, 1,1-dioxide
936-16-3 96%
250mg
$101 2024-07-19
TRC
B204043-100mg
2,3-Dihydro-1,2-benzisothiazole 1,1-Dioxide
936-16-3
100mg
$ 230.00 2022-06-01
Enamine
EN300-312734-10.0g
2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
936-16-3 95.0%
10.0g
$932.0 2025-03-19
abcr
AB514972-250mg
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide; .
936-16-3
250mg
€135.50 2024-08-02
Life Chemicals
F1905-7319-0.5g
2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
936-16-3 95%
0.5g
$170.0 2023-11-21
Life Chemicals
F1905-7319-10g
2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
936-16-3 95%
10g
$930.0 2023-11-21
Ambeed
A282871-1g
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
936-16-3 96%
1g
$117.0 2025-03-04
Enamine
EN300-312734-100mg
2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
936-16-3 95.0%
100mg
$168.0 2022-02-28
Enamine
EN300-312734-500mg
2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
936-16-3 95.0%
500mg
$216.0 2022-02-28
Apollo Scientific
OR912878-250mg
2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole
936-16-3 96%
250mg
£72.00 2025-02-21

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, 15 °C
Referência
Preparation of heteroaryl saccharins and related compounds useful as Gpr120 modulators for the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 48 min, 0 °C
Referência
Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives
Hong, Jin Ri; Choi, Young Jin; Keum, Gyochang; Nam, Ghilsoo, Bioorganic & Medicinal Chemistry, 2017, 25(17), 4677-4685

Synthetic Routes 3

Condições de reacção
Referência
Ynamides as Three-Atom Components in Cycloadditions: An Unexplored Chemical Reaction Space
Campeau, Dominic ; Pommainville, Alice ; Gagosz, Fabien, Journal of the American Chemical Society, 2021, 143(25), 9601-9611

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
Referência
Intramolecular radical aromatic substitution reactions
de Mata, Maria Lucilia E. N., 1994, , ,

Synthetic Routes 5

Condições de reacção
1.1 Catalysts: 2,2′-Bipyridine ,  Ferrous perchlorate Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Iodonium, (2-carboxy-2-methyl-1-oxopropoxy)phenyl-, inner salt Solvents: Acetonitrile ;  2 h, 80 °C
Referência
Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation
Zhong, Dayou; Wu, Di; Zhang, Yan; Lu, Zhiwu; Usman, Muhammad; et al, Organic Letters, 2019, 21(15), 5808-5812

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 48 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Referência
Pyrazole derivatives as voltage-gated calcium ion channel inhibitors and their preparation and use for the treatment of diseases
, United States, , ,

Synthetic Routes 7

Condições de reacção
Referência
Catalytic oxidation of o-toluenesulfonamide in liquid phase. 4. o-Toluenesulfonamide oxidation
Joffe, E.; Andreeva, G.; Trusov, S., Latvijas Kimijas Zurnals, 1993, (3), 314-17

Synthetic Routes 8

Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron
1.2 Reagents: Hydrochloric acid ,  Water
Referência
Reductions of thio and dithio acids and their derivatives with the borane-dimethyl sulfide complex; use of catecholborane for functional transformations of dithio acids
Jabre, Imad; Saquet, Monique; Thuillier, Andre, Journal of Chemical Research, 1990, (4), 106-7

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Titanium tetrachloride Solvents: 1,1,2,2-Tetrachloroethane ;  48 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Referência
TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers
Chen, Jiayan; Dang, Ling; Li, Qiang; Ye, Yong; Fu, Shaomin; et al, Synlett, 2012, 23(4), 595-600

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → 15 °C; 16 h, 15 °C
Referência
1,1,1-Trifluoro-3-hydroxyprop-2-yl carbamate and 1,1,1-trifluoro-4-hydrobut-2-yl carbamate derivatives as MAGL inhibitors and their preparation
, United States, , ,

Synthetic Routes 11

Condições de reacção
Referência
Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation
Csakai, Adam; Smith, Christina; Davis, Emily; Martinko, Alexander; Coulup, Sara; et al, Journal of Medicinal Chemistry, 2014, 57(12), 5348-5355

Synthetic Routes 12

Condições de reacção
Referência
Preparation of (+)-(1S,5R,6S)-exo-2-[2-[6-(phenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-2,3-dihydro-1,2-benzisothiazole-1,1-dioxide pharmaceuticals
, Germany, , ,

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 16 h, 0 °C → rt; rt → 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Sulfuric acid Solvents: Water
Referência
Catalytic Asymmetric Exo-Selective [C+NC+CC] Reaction
Joseph, Ryan; Murray, Charles; Garner, Philip, Organic Letters, 2014, 16(6), 1550-1553

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2.5 h, 0 °C; 30 min, rt; 0 °C
1.2 Reagents: Ethyl acetate ,  Potassium sodium tartrate Solvents: Water ;  0 °C
Referência
Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity
Azevedo, Carlos M. G.; Watterson, Kenneth R.; Wargent, Ed T.; Hansen, Steffen V. F.; Hudson, Brian D.; et al, Journal of Medicinal Chemistry, 2016, 59(19), 8868-8878

Synthetic Routes 15

Condições de reacção
Referência
Sulfonamidyls. 5. Electron spin resonance spectroscopic evidence for four- and five-membered-ring sulfonamidyls and sulfonyl nitroxides
Teeninga, Herman; Engberts, Jan B. F. N., Journal of Organic Chemistry, 1983, 48(4), 537-42

Synthetic Routes 16

Condições de reacção
Referência
1,1-Dioxo-2-halohydrocarbylthio-1,2-benzoisothiazolidines
, United States, , ,

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Potassium sodium tartrate Solvents: Water ;  overnight, rt
Referência
Discovery, Scope and Limitations of an N-Dealkylation/N-Arylation of Secondary Sulfonamides under Chan-Lam Conditions
West, Matthew J.; Thomson, Brodie; Vantourout, Julien C.; Watson, Allan J. B., Asian Journal of Organic Chemistry, 2020, 9(3), 364-367

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Lithium aluminum hydride
Referência
Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners
Chapman, James M. Jr.; Cocolas, George H.; Hall, Iris H., Journal of Medicinal Chemistry, 1983, 26(2), 243-6

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
Referência
Preparation of carbazole-containing sulfonamides as cryptochrome modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condições de reacção
1.1 Catalysts: Ferrous perchlorate ,  N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Bis(2,2-dimethylpropanoato-κO)phenyliodine Solvents: Acetonitrile ;  2 h, 80 °C
Referência
Endosulfonamide compound and preparation method thereof
, China, , ,

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Raw materials

2,3-dihydro-1,2-benzothiazole 1,1-dioxide Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936-16-3)2,3-dihydro-1,2-benzothiazole 1,1-dioxide
A854449
Pureza:99%
Quantidade:5g
Preço ($):526.0